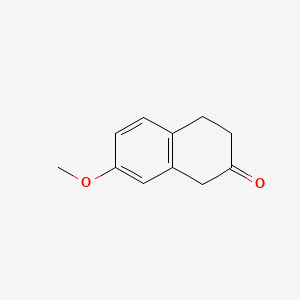

7-Methoxy-2-tetralone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-3,4-dihydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-13-11-5-3-8-2-4-10(12)6-9(8)7-11/h3,5,7H,2,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEAPZXNZOJGVCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCC(=O)C2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00194296 | |

| Record name | 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4133-34-0 | |

| Record name | 7-Methoxy-2-tetralone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4133-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methoxy-2-tetralone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004133340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methoxy-1,2,3,4-tetrahydronaphthalen-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.777 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-METHOXY-2-TETRALONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WF978B639S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: Structure Elucidation of 7-Methoxy-2-tetralone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the structure elucidation of 7-Methoxy-2-tetralone (CAS No: 4133-34-0), a key intermediate in organic synthesis and drug development.[1] This document details the spectroscopic data obtained from Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring this data are also provided. The logical workflow for the structural confirmation of this molecule is visually represented.

Chemical Structure and Properties

-

IUPAC Name: 7-methoxy-3,4-dihydronaphthalen-2(1H)-one[2]

-

Appearance: Colorless to pale yellow liquid or solid.[3]

-

Boiling Point: 124-126 °C at 1.5 mmHg.

-

Density: 1.13 g/mL at 25 °C.

Data Presentation

The following tables summarize the quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.05 | d | 1H | 8.4 | H-5 |

| 6.75 | dd | 1H | 8.4, 2.5 | H-6 |

| 6.68 | d | 1H | 2.5 | H-8 |

| 3.79 | s | 3H | - | -OCH₃ |

| 3.51 | s | 2H | - | H-1 |

| 3.00 | t | 2H | 6.8 | H-4 |

| 2.55 | t | 2H | 6.8 | H-3 |

Data interpreted from publicly available spectra.

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| 208.0 | C-2 (C=O) |

| 158.5 | C-7 |

| 135.0 | C-8a |

| 130.0 | C-5 |

| 125.5 | C-4a |

| 113.5 | C-6 |

| 112.0 | C-8 |

| 55.4 | -OCH₃ |

| 45.0 | C-1 |

| 38.0 | C-3 |

| 29.0 | C-4 |

Data interpreted from publicly available spectra.

Table 3: FTIR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2945 | Medium | C-H stretch (aliphatic) |

| 1715 | Strong | C=O stretch (ketone) |

| 1610, 1500 | Strong | C=C stretch (aromatic) |

| 1250 | Strong | C-O stretch (aryl ether) |

| 1035 | Medium | C-O stretch (aryl ether) |

Data interpreted from publicly available spectra.

Table 4: Mass Spectrometry (Electron Ionization - EI) Data

| m/z | Relative Intensity (%) | Assignment of Fragment Ion |

| 176 | 100 | [M]⁺ (Molecular Ion) |

| 134 | 85 | [M - C₂H₄O]⁺ (Retro-Diels-Alder fragmentation) |

| 91 | 45 | [C₇H₇]⁺ (Tropylium ion) |

Data sourced from PubChem.[2]

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the hydrolysis of 2,7-dimethoxy-1,4-dihydronaphthalene.[4]

-

Materials: 2,7-dimethoxy-1,4-dihydronaphthalene, Acetone (B3395972), 5% aqueous Hydrochloric Acid, Dichloromethane (B109758), Water.

-

Procedure:

-

To 0.5 g of 2,7-dimethoxy-1,4-dihydronaphthalene, add 5 ml of acetone and stir for 10 minutes at 25-30°C.[4]

-

Add 5% aqueous hydrochloric acid to the mixture and continue stirring for 15 minutes at the same temperature.[4]

-

Add water and dichloromethane to the reaction mixture.[4]

-

Separate the organic and aqueous layers. Extract the aqueous layer with dichloromethane.[4]

-

Combine the organic layers and remove the solvent under reduced pressure to obtain the title compound.[4]

-

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.

-

¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz spectrometer. Set the spectral width to cover a range of -2 to 12 ppm. Use a 30° pulse width with a relaxation delay of 1.0 second. Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Spectroscopy: Acquire the spectrum on a 100 MHz spectrometer with proton decoupling. Set the spectral width to cover a range of 0 to 220 ppm. Use a 45° pulse width with a relaxation delay of 2.0 seconds.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: For a liquid sample, place a drop of the neat compound between two potassium bromide (KBr) plates. For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with KBr powder and pressing it into a thin disk.

-

Data Acquisition: Record the spectrum using an FTIR spectrometer over a range of 4000 to 400 cm⁻¹. Perform a background scan of the empty sample holder or pure KBr pellet before scanning the sample.

-

-

Mass Spectrometry (MS):

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) into the mass spectrometer, typically via a gas chromatography (GC) inlet for electron ionization (EI).

-

Ionization: Use a standard electron ionization source with an electron energy of 70 eV.

-

Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer over a mass-to-charge (m/z) range of 50-500.

-

Signaling Pathways and Experimental Workflows

The following diagram illustrates the logical workflow for the structure elucidation of this compound.

Caption: Workflow for the structure elucidation of this compound.

References

An In-Depth Technical Guide to 7-Methoxy-2-tetralone (CAS: 4133-34-0)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 7-Methoxy-2-tetralone, a versatile bicyclic ketone with significant potential in pharmaceutical research and development. This document covers its physicochemical properties, synthesis, biological activities, and relevant experimental protocols, presented in a clear and accessible format for the scientific community.

Physicochemical Properties

This compound is a colorless to pale yellow liquid or solid at room temperature.[1] Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 4133-34-0 | [2][3] |

| Molecular Formula | C₁₁H₁₂O₂ | [2][3] |

| Molecular Weight | 176.21 g/mol | [2][3] |

| Appearance | Clear yellow to orange liquid after melting | [1] |

| Melting Point | 23-24 °C | |

| Boiling Point | 124-126 °C at 1.5 mmHg | [3] |

| Density | 1.13 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.566 | [3] |

| Water Solubility | 1.151 g/L at 25 °C | |

| Solubility | Soluble in organic solvents such as ethanol (B145695) and acetone (B3395972); sparingly soluble in water.[1] | |

| Storage | Store in a cool, dry place at 2-8°C.[3] |

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. Below are detailed protocols for two distinct synthetic methods.

Experimental Protocol: Synthesis from 2,7-Dimethoxy-1,4-dihydronaphthalene

This method involves the acid-catalyzed hydrolysis of an enol ether.

Materials:

-

2,7-dimethoxy-1,4-dihydronaphthalene

-

Acetone

-

5% aqueous hydrochloric acid

-

Water

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 2,7-dimethoxy-1,4-dihydronaphthalene (0.5 g).

-

Add acetone (5 mL) and stir the mixture at 25-30°C for 10 minutes.[4]

-

Slowly add 5% aqueous hydrochloric acid to the reaction mixture and continue stirring for 15 minutes at the same temperature.[4]

-

Add water and dichloromethane to the flask.[4]

-

Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and distill off the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[4]

-

The crude product can be further purified by column chromatography.

Alternative Synthetic Approach: Intramolecular Friedel-Crafts Acylation

An alternative strategy for constructing the tetralone core involves the intramolecular cyclization of a substituted butanoic acid. This general approach can be adapted for the synthesis of this compound.

Conceptual Steps:

-

Preparation of the Precursor: The synthesis would begin with the preparation of a suitable 4-arylbutanoic acid precursor, such as 4-(4-methoxyphenyl)butanoic acid.

-

Intramolecular Cyclization: The butanoic acid is then treated with a strong acid catalyst, such as polyphosphoric acid or methanesulfonic acid with phosphorus pentoxide, to induce an intramolecular Friedel-Crafts acylation, forming the tetralone ring.[5]

-

Functional Group Manipulation: Subsequent steps would be required to introduce the ketone at the 2-position.

Biological and Pharmacological Activities

This compound and its derivatives have demonstrated a range of biological activities, making them promising candidates for drug development.

Potential Anticancer Activity

While direct studies on the anticancer mechanism of this compound are limited, research on the isomeric 7-Methoxy-1-tetralone provides significant insights into its potential modes of action. 7-Methoxy-1-tetralone has been shown to inhibit the proliferation and migration of hepatocellular carcinoma cells.[6] This activity is associated with the downregulation of several key signaling proteins, including c-Met, phosphorylated AKT (p-AKT), NF-κB, and matrix metalloproteinases 2 and 9 (MMP2 and MMP9).[6] These pathways are crucial in cancer progression, governing processes like cell survival, proliferation, and invasion.

Anti-inflammatory Activity: MIF Tautomerase Inhibition

Derivatives of tetralone have been identified as inhibitors of Macrophage Migration Inhibitory Factor (MIF), a proinflammatory cytokine. MIF possesses tautomerase enzymatic activity, which is linked to its role in various inflammatory diseases.

The inhibition of MIF tautomerase activity can be quantified using a spectrophotometric assay.

Experimental Protocol: MIF Tautomerase Inhibition Assay

This protocol is adapted from established methods for measuring MIF tautomerase activity.[7]

Materials:

-

Recombinant human MIF

-

L-dopachrome methyl ester (substrate)

-

Sodium periodate (B1199274)

-

L-DOPA methyl ester

-

Assay buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 6.2)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 475 nm

-

This compound (or other test inhibitors) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

-

Substrate Preparation: Prepare fresh L-dopachrome methyl ester by mixing equal volumes of L-DOPA methyl ester and sodium periodate solutions.

-

Assay Setup: In a 96-well plate, add the assay buffer.

-

Add the test inhibitor (this compound) at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control inhibitor if available.

-

Add recombinant human MIF to each well (except for the no-enzyme control) to a final concentration of approximately 100 nM.[7]

-

Pre-incubate the plate at 25°C for 15 minutes.[7]

-

Initiate Reaction: Add the freshly prepared L-dopachrome methyl ester substrate to each well to start the reaction.

-

Data Acquisition: Immediately place the plate in a microplate reader and monitor the decrease in absorbance at 475 nm over time. The rate of decrease is proportional to the MIF tautomerase activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control. Determine the IC₅₀ value.

The inhibition of MIF by this compound could potentially modulate inflammatory responses through the MIF signaling pathway, which involves the receptor CD74 and co-receptors like CXCR2 and CXCR4, leading to the activation of downstream pathways such as MAPK/ERK and PI3K/Akt.[8][9][10]

Spectroscopic Data

The structural characterization of this compound is confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (CDCl₃) | |

| Chemical Shift (δ) ppm | Assignment |

| ~7.0-7.2 (m) | Aromatic protons |

| ~6.7-6.9 (m) | Aromatic protons |

| ~3.8 (s) | Methoxy (-OCH₃) protons |

| ~3.5 (s) | -C(=O)CH₂- protons |

| ~3.0 (t) | Ar-CH₂- protons |

| ~2.5 (t) | -CH₂C(=O)- protons |

| ¹³C NMR (CDCl₃) | |

| Chemical Shift (δ) ppm | Assignment |

| ~210 | C=O (Ketone) |

| ~158 | Aromatic C-O |

| ~130-145 | Aromatic quaternary carbons |

| ~112-130 | Aromatic CH |

| ~55 | -OCH₃ |

| ~45 | -C(=O)CH₂- |

| ~38 | Ar-CH₂- |

| ~28 | -CH₂C(=O)- |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~2950-2850 | C-H stretch (aliphatic) |

| ~1715 | C=O stretch (ketone) |

| ~1610, ~1500 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (aryl ether) |

Mass Spectrometry (MS)

| m/z | Assignment |

| 176 | [M]⁺ (Molecular ion) |

| 148 | [M - CO]⁺ |

| 134 | |

| 133 | |

| 115 | |

| 91 |

The fragmentation pattern is consistent with the structure of this compound, with the molecular ion peak observed at m/z 176.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is irritating to the eyes, respiratory system, and skin.

-

Hazard Statements: Harmful by inhalation, in contact with skin, and if swallowed. Causes mild skin irritation and serious eye irritation.[11]

-

Precautionary Statements: Avoid contact with skin and eyes. Wear suitable protective clothing, gloves, and eye/face protection. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

Conclusion

This compound is a valuable building block in medicinal chemistry with demonstrated potential as a lead compound for the development of novel anticancer and anti-inflammatory agents. This guide provides a solid foundation of its chemical and biological properties, along with detailed experimental protocols, to aid researchers in their drug discovery and development efforts. Further investigation into the specific mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound | 4133-34-0 | FM70540 | Biosynth [biosynth.com]

- 3. This compound 97 4133-34-0 [sigmaaldrich.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Inactivation of Tautomerase Activity of Macrophage Migration Inhibitory Factor by Sulforaphane: A Potential Biomarker for Anti-inflammatory Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cellphysiolbiochem.com [cellphysiolbiochem.com]

- 9. researchgate.net [researchgate.net]

- 10. Macrophage migration inhibitory factor (MIF) and the tumor ecosystem: a tale of inflammation, immune escape, and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | C11H12O2 | CID 77785 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Physical Properties of 7-Methoxy-2-tetralone

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxy-2-tetralone, with the CAS number 4133-34-0, is a chemical compound that belongs to the tetralone family. Its structure consists of a tetralone backbone with a methoxy (B1213986) group substituted at the seventh position. This compound serves as a valuable intermediate in the synthesis of various organic molecules and has been a subject of interest in medicinal chemistry.[1] Research has indicated its potential in the development of novel therapeutic agents, attributed to its biological activities which are reported to include antimicrobial, antioxidant, and anti-inflammatory properties. Furthermore, studies have suggested its potential as an anticancer agent.[2] This guide provides a comprehensive overview of the core physical properties of this compound, along with detailed experimental protocols for their determination and a visualization of its synthesis workflow.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, storage, and application in synthetic chemistry and drug design. The following table summarizes its key physical properties.

| Physical Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂O₂ | [2][3] |

| Molecular Weight | 176.21 g/mol | [2][3][4] |

| Appearance | Clear yellow to orange liquid after melting; also described as a solid. | |

| Melting Point | 23-24 °C | [5][6] |

| Boiling Point | 124-126 °C at 1.5 mmHg | [3][5][7] |

| Density | 1.13 g/mL at 25 °C | [3][5][7] |

| Refractive Index | n20/D 1.566 | [3][5][7] |

| Solubility | Soluble in organic solvents such as ethanol (B145695) and acetone; sparingly soluble in water. Water solubility has been reported as 1.151 g/L. | [6] |

| Storage Temperature | 2-8°C | [3][5][6] |

Experimental Protocols

Accurate determination of physical properties is fundamental for the characterization and quality control of chemical compounds. The following are detailed methodologies for the key experiments cited.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure substance, the melting point is a sharp, well-defined temperature. Impurities tend to lower and broaden the melting point range.

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer with the sample aligned with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube filled with mineral oil or a calibrated digital melting point apparatus).

-

Heating: The heating bath is heated gradually, with the temperature rise controlled to approximately 1-2°C per minute as the expected melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.

-

Reporting: The melting point is reported as the range T₁ - T₂.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology: Distillation Method

-

Apparatus Setup: A small quantity of this compound is placed in a distillation flask with a few boiling chips. The flask is fitted with a condenser, a thermometer, and a collection vessel. The thermometer bulb should be positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

Heating: The distillation flask is heated gently.

-

Observation: As the liquid boils, the vapor rises and enters the condenser. The temperature is recorded when it stabilizes, which corresponds to the boiling point of the substance at the given atmospheric pressure.

-

Pressure Correction: Since the boiling point is pressure-dependent, the atmospheric pressure at the time of the experiment should be recorded. The boiling point is often reported at a specific pressure (e.g., 1.5 mmHg for this compound).

Determination of Density

Density is the mass of a substance per unit volume. For a liquid, it is commonly determined using a pycnometer or a hydrometer.

Methodology: Pycnometer Method

-

Measurement of Pycnometer Mass: A clean, dry pycnometer of a known volume is weighed accurately (m₁).

-

Filling with Sample: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The filled pycnometer is then weighed (m₂).

-

Temperature Control: The measurement should be carried out at a constant, recorded temperature (e.g., 25°C), as density is temperature-dependent.

-

Calculation: The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V where V is the volume of the pycnometer.

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology: Qualitative and Semi-Quantitative Determination

-

Solvent Selection: A range of solvents, including water and common organic solvents (e.g., ethanol, acetone), are used.

-

Procedure: A small, measured amount of this compound (e.g., 10 mg) is added to a test tube containing a specific volume of the solvent (e.g., 1 mL).

-

Observation: The mixture is agitated, and the solubility is observed. Observations can be categorized as:

-

Soluble: The substance completely dissolves, forming a clear solution.

-

Sparingly Soluble: Only a small portion of the substance dissolves.

-

Insoluble: The substance does not dissolve.

-

-

Quantitative Determination: For a more precise measurement, a saturated solution is prepared at a specific temperature. A known volume of the saturated solution is then taken, the solvent is evaporated, and the mass of the remaining solute is measured to calculate the solubility in terms of g/L or mol/L.

Mandatory Visualizations

Synthesis Workflow of this compound

The following diagram illustrates a synthetic pathway for this compound starting from 2,7-dimethoxy-1,4-dihydronaphthalene.

Caption: Synthesis of this compound from 2,7-dimethoxy-1,4-dihydronaphthalene.[8]

Logical Relationship of Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of a compound like this compound.

Caption: Workflow for the experimental characterization of physical properties.

References

Spectroscopic Profile of 7-Methoxy-2-tetralone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 7-Methoxy-2-tetralone, a key intermediate in organic synthesis and drug development. This document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Core Spectroscopic Data

The following sections present the available spectroscopic data for this compound, organized for clarity and comparative analysis.

Mass Spectrometry (MS)

Mass spectrometry analysis of this compound, typically performed using gas chromatography-mass spectrometry (GC-MS), reveals a molecular ion peak and characteristic fragmentation patterns. The key mass-to-charge ratios (m/z) are summarized below.

| m/z | Relative Intensity | Proposed Fragment |

| 176 | High | [M]+ (Molecular Ion) |

| 134 | High | [M - C2H4O]+ |

| 91 | Medium | [C7H7]+ (Tropylium ion) |

Data sourced from PubChem.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-1, H-3 | 2.5 - 3.0 | m | 4H |

| H-4 | 3.5 - 3.6 | s | 2H |

| OCH₃ | ~3.8 | s | 3H |

| H-8 | ~6.6 | d | 1H |

| H-6 | ~6.7 | dd | 1H |

| H-5 | ~7.0 | d | 1H |

¹³C NMR (Carbon NMR)

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (C-2) | > 200 |

| C-7 (C-OCH₃) | ~158 |

| C-8a | ~138 |

| C-4a | ~126 |

| C-5 | ~130 |

| C-6 | ~113 |

| C-8 | ~112 |

| OCH₃ | ~55 |

| C-1, C-3 | 30 - 45 |

| C-4 | ~40 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. While a detailed peak list is not publicly available, the expected absorption regions are presented below.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~2950 | C-H (aliphatic) | Stretch |

| ~1715 | C=O (ketone) | Stretch |

| ~1610, ~1500 | C=C (aromatic) | Stretch |

| ~1250 | C-O (aryl ether) | Asymmetric Stretch |

| ~1030 | C-O (aryl ether) | Symmetric Stretch |

Experimental Protocols

Detailed experimental protocols for the acquisition of the cited spectroscopic data are not publicly available. However, this section provides generalized methodologies for obtaining NMR, IR, and MS data for a compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat (for liquids or low-melting solids): Place a drop of the neat compound between two salt plates (e.g., NaCl or KBr).

-

Attenuated Total Reflectance (ATR) (for solids): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum. A background spectrum of the empty sample compartment or clean ATR crystal should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

Mass Spectrometry (MS)

-

Sample Introduction: For a volatile and thermally stable compound like this compound, Gas Chromatography (GC) is a suitable method for sample introduction. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) is injected into the GC.

-

Ionization: Electron Ionization (EI) is a common method for generating ions from small organic molecules. In the ion source, the sample molecules are bombarded with a high-energy electron beam, leading to the formation of a molecular ion and characteristic fragment ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

-

Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain structural information.

Logical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

References

7-Methoxy-2-tetralone: A Technical Overview of Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

7-Methoxy-2-tetralone is a synthetic organic compound that serves as a key intermediate in the preparation of various biologically active molecules. While extensive research on the specific biological activities of this compound is limited in publicly available literature, its structural analogs and derivatives have demonstrated a range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This technical guide consolidates the available information on the biological context of this compound and provides detailed experimental protocols for assays relevant to its potential therapeutic applications. Furthermore, it visualizes key signaling pathways often modulated by structurally related compounds.

Biological Activities of Structurally Related Compounds

Direct quantitative data on the biological activity of this compound is scarce. However, studies on its derivatives and the structurally similar 7-Methoxy-1-tetralone provide insights into its potential pharmacological profile.

Anticancer Activity

Derivatives of this compound have been investigated for their potential in cancer therapy. For instance, some naphtho[2,1-b]furan-2-ones synthesized from this compound have shown breast cancer migration inhibitory activities.

The isomeric compound, 7-Methoxy-1-tetralone, has demonstrated potent antitumor activity against hepatocellular carcinoma. It has been shown to inhibit cancer cell proliferation and migration, and induce apoptosis. The reported mechanism involves the downregulation of key proteins in cancer progression, including c-Met, p-AKT, NF-κB, MMP2, and MMP9.

Table 1: Cytotoxicity of 7-Methoxy-1-tetralone against HepG2 Cells

| Concentration (µM) | Apoptotic Cell Percentage (%) |

| 0 | 5.44 ± 0.84 |

| 40 | 5.07 ± 1.22 |

| 100 | 7.15 ± 1.92 |

| 250 | 11.45 ± 1.11 |

Anti-inflammatory Activity

Some naphtho[2,1-b]furan-2-ones derived from this compound have exhibited anti-inflammatory properties. The modulation of the NF-κB signaling pathway, a key regulator of inflammation, is a common mechanism for the anti-inflammatory effects of many tetralone derivatives.

Antimicrobial Activity

While specific data for this compound is not available, tetralone derivatives are known to possess antimicrobial properties. For example, certain tetralone-aminoguanidinium derivatives have shown significant activity against a range of bacteria.

Experimental Protocols

The following are detailed methodologies for key experiments that would be employed to evaluate the biological activity of this compound.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Materials:

-

Test compound (this compound)

-

Bacterial or fungal strains

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

0.5 McFarland standard

-

Spectrophotometer

Procedure:

-

Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the appropriate broth to achieve a range of concentrations.

-

Inoculum Preparation: Culture the microbial strains overnight. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension in broth to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.

-

Assay Setup: Add 100 µL of the appropriate broth to each well of a 96-well plate. Add 100 µL of the diluted test compound to the first well and perform serial dilutions across the plate. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL.

-

Controls: Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

96-well microtiter plate

-

Spectrophotometer

Procedure:

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a stock solution of 7-Methoxy-2-tetral

Potential Therapeutic Applications of 7-Methoxy-2-tetralone: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

7-Methoxy-2-tetralone, a methoxy-substituted tetralone derivative, presents a versatile scaffold for the synthesis of a variety of biologically active compounds. While direct and extensive therapeutic evaluations of this compound are not widely documented in publicly available literature, its structural motifs are present in molecules exhibiting significant pharmacological properties, including anticancer, anti-inflammatory, antioxidant, and antimicrobial activities. This technical guide consolidates the current understanding of this compound, focusing on its role as a key synthetic intermediate and the therapeutic potential of its derivatives. This document aims to provide a foundational resource for researchers and drug development professionals interested in leveraging this scaffold for novel therapeutic agents. We will explore the known biological activities of structurally related compounds, propose experimental protocols for the evaluation of this compound, and visualize potential mechanisms and workflows.

Chemical and Physical Properties

This compound is a bicyclic aromatic ketone. Its chemical structure consists of a dihydronaphthalenone backbone with a methoxy (B1213986) group substituted at the 7th position.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂O₂ | [1][2] |

| Molecular Weight | 176.21 g/mol | [1][2] |

| CAS Number | 4133-34-0 | [1][2] |

| Appearance | Clear yellow to orange liquid after melting | [3] |

| Storage | 2-8°C, keep cold | [3][4] |

| SMILES | COc1ccc2CCC(=O)Cc2c1 | [4] |

| InChI | 1S/C11H12O2/c1-13-11-5-3-8-2-4-10(12)6-9(8)7-11/h3,5,7H,2,4,6H2,1H3 | [4] |

Potential Therapeutic Applications

Based on the biological activities of structurally similar compounds, this compound is a promising starting material for the development of novel therapeutics in several key areas.

Anticancer Activity

Table 1: Hypothetical Anticancer Activity Profile for this compound Derivatives (Note: These are representative values based on related compounds and should be experimentally determined for this compound and its derivatives.)

| Cell Line | Compound Type | IC₅₀ (µM) |

| MCF-7 (Breast) | Methoxyflavone Analog | 4.9 |

| A2058 (Melanoma) | Dihydroxy-TMF | 3.92 |

| PC3 (Prostate) | Calycopterin | 235 |

Anti-inflammatory Activity

Tetralone derivatives have been investigated as inhibitors of macrophage migration inhibitory factor (MIF) tautomerase activity, a key player in inflammatory responses. The anti-inflammatory potential of this compound could be mediated through the modulation of inflammatory pathways such as NF-κB and MAPK signaling.

Table 2: Potential Anti-inflammatory Activity Markers for this compound Derivatives (Note: These are representative markers and endpoints for evaluation.)

| Assay | Parameter Measured | Expected Effect of Active Compound |

| Griess Assay | Nitric Oxide (NO) Production | Reduction |

| ELISA | Pro-inflammatory Cytokines (TNF-α, IL-6) | Reduction |

| Western Blot | Phosphorylation of p65 (NF-κB), p38, JNK, ERK (MAPKs) | Reduction |

| Reporter Assay | NF-κB Luciferase Activity | Reduction |

Antioxidant Activity

The phenolic-like structure within the tetralone scaffold suggests a potential for antioxidant activity. This can be evaluated by assessing the compound's ability to scavenge free radicals and reduce oxidative stress.

Table 3: Common Assays for Antioxidant Activity Evaluation (Note: These are standard assays to determine the antioxidant potential.)

| Assay | Principle |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay | Measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical. |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay | Measures the reduction of the ABTS radical cation. |

| FRAP (Ferric Reducing Antioxidant Power) Assay | Measures the reduction of a ferric-tripyridyltriazine complex to its ferrous form. |

| HORAC (Hydroxyl Radical Antioxidant Capacity) Assay | Measures the protection against hydroxyl radical formation.[6] |

Antimicrobial Activity

The presence of a tetralone core is found in some natural products with antimicrobial properties.[3] The evaluation of this compound and its derivatives against a panel of pathogenic bacteria and fungi would be a valuable screening endeavor.

Table 4: Standard Antimicrobial Susceptibility Testing Parameters (Note: These parameters are determined to quantify antimicrobial efficacy.)

| Parameter | Description |

| Minimum Inhibitory Concentration (MIC) | The lowest concentration of the compound that prevents visible growth of a microorganism. |

| Minimum Bactericidal Concentration (MBC) | The lowest concentration of the compound that results in a 99.9% reduction in bacterial density. |

Role as a Synthetic Intermediate

This compound is a valuable building block in organic synthesis. It has been utilized in the synthesis of 2-bromo-3,4-dihydro-7-methoxy-1-naphthaldehyde and 2-substituted octahydrobenzo[f]quinolines.[2] The latter are of interest for their potential dopaminergic activity.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the therapeutic potential of this compound.

In Vitro Anticancer Activity: MTT Assay

This protocol assesses the cytotoxic effects of a compound on cancer cell lines.

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by non-linear regression analysis.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This protocol measures the inhibition of NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Griess Reagent Assay: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

-

Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

-

Data Analysis: Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve and determine the percentage of NO inhibition.

Synthesis of 2-Substituted Octahydrobenzo[f]quinolines

This is a generalized synthetic scheme based on the known reactivity of this compound.

-

Reductive Amination: React this compound with a primary amine (e.g., propylamine) in the presence of a reducing agent like sodium cyanoborohydride or through catalytic hydrogenation to form the corresponding secondary amine.

-

Pictet-Spengler Reaction: Cyclize the resulting N-alkyl-2-amino-7-methoxytetralin with an aldehyde or ketone under acidic conditions to construct the octahydrobenzo[f]quinoline ring system.

-

Purification: Purify the product by column chromatography on silica (B1680970) gel.

Visualizations

Proposed Experimental Workflow for Anticancer Evaluation

Caption: Workflow for anticancer drug discovery using this compound.

Potential Anti-inflammatory Signaling Pathway

Caption: Potential inhibition of the NF-κB signaling pathway.

Conclusion

This compound is a compound of significant interest for medicinal chemistry and drug discovery. While direct evidence of its therapeutic efficacy is limited, its utility as a synthetic precursor for compounds with potential anticancer, anti-inflammatory, antioxidant, and antimicrobial activities is clear. The experimental frameworks provided in this guide offer a starting point for the systematic evaluation of this compound and its novel derivatives. Further research into this versatile scaffold is warranted to unlock its full therapeutic potential.

References

An In-depth Technical Guide to 7-Methoxy-2-tetralone Derivatives and Analogs for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Methoxy-2-tetralone derivatives and their analogs, focusing on their synthesis, biological activities, and mechanisms of action. This class of compounds has garnered significant interest in medicinal chemistry due to its versatile scaffold, which serves as a foundation for developing novel therapeutic agents across various disease areas, including cancer and inflammatory disorders.

Core Compound Structure

This compound is a bicyclic aromatic ketone with the chemical formula C₁₁H₁₂O₂.[1][2] Its structure, characterized by a methoxy (B1213986) group at the 7th position of the tetralone ring, makes it a valuable starting material for a wide range of chemical modifications.[1][3] This versatility allows for the synthesis of diverse libraries of derivatives for structure-activity relationship (SAR) studies.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its analogs can be achieved through several routes. A common method involves the intramolecular Friedel-Crafts acylation of 4-(4-methoxyphenyl)-4-oxobutanoic acid, which is synthesized from anisole (B1667542) and succinic anhydride. Another approach starts from 2,7-dimethoxynaphthalene.[4]

Derivatives, particularly the biologically active 2-arylmethylene-1-tetralone analogs, are frequently synthesized via the Claisen-Schmidt condensation of a tetralone with a substituted aromatic aldehyde in the presence of a base like sodium hydroxide.[5]

Experimental Protocol: Synthesis of 2-Arylmethylene-1-tetralone Derivatives

This protocol outlines a general procedure for the synthesis of 2-arylmethylene-1-tetralone derivatives via a Claisen-Schmidt condensation.

Materials:

-

α-tetralone or a substituted α-tetralone derivative

-

Substituted aromatic aldehyde

-

Ethanol (B145695) or Methanol

-

10% Aqueous Sodium Hydroxide (NaOH) solution

-

Stirring apparatus

-

Standard laboratory glassware for reaction, filtration, and recrystallization

Procedure:

-

In a round-bottom flask, dissolve equimolar amounts of the α-tetralone derivative and the substituted aromatic aldehyde in ethanol or methanol.

-

Stir the mixture at room temperature until all solids have dissolved.

-

Slowly add the 10% aqueous NaOH solution dropwise to the stirred mixture.

-

Continue stirring the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing ice-cold water to precipitate the product.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with distilled water.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[5]

Biological Activities and Therapeutic Potential

This compound derivatives and their analogs have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for drug development.

Anticancer Activity

Certain derivatives have shown significant potential as anticancer agents.[1] For instance, 2-(pyridinyl)methylene-1-tetralone chalcones have exhibited growth inhibition against a variety of human cancer cell lines.[5] The mechanism of action for some of these compounds is believed to involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/NF-κB pathway.

Table 1: Anticancer Activity of 2-(Pyridinyl)methylene-1-tetralone Derivatives

| Compound ID | Cancer Cell Line | Growth Inhibition (%) at 10 µM |

| 3d | Leukemia (MOLT-4) | >60 |

| 3d | Leukemia (SR) | >60 |

| 3d | Non-Small Cell Lung Cancer (NCI-H522) | >60 |

| 3d | Colon Cancer (HCT-116) | >60 |

| 3d | Prostate Cancer (DU-145) | >60 |

| 3d | Breast Cancer (MCF7) | >60 |

| 3d | Breast Cancer (MDA-MB-468) | >60 |

| 5c | Leukemia (CCRF-CEM) | Active |

| 5c | Leukemia (RPMI-8226) | Active |

| 5c | Leukemia (SR) | Active |

| 5c | Breast Cancer (MCF7) | Active |

| 5e | Leukemia (RPMI-8226) | Active |

| 5e | Leukemia (SR) | Active |

| Source: BenchChem[5] |

Anti-inflammatory Activity: MIF Tautomerase Inhibition

A significant area of investigation for tetralone derivatives is their role as inhibitors of Macrophage Migration Inhibitory Factor (MIF).[6] MIF is a pro-inflammatory cytokine that plays a crucial role in the immune response and is implicated in various inflammatory diseases.[7] MIF possesses a unique tautomerase enzymatic activity, which is a target for therapeutic intervention.[7] Several E-2-arylmethylene-1-tetralone derivatives have been shown to efficiently inhibit MIF's tautomeric functions.[7]

Table 2: MIF Tautomerase Inhibition by E-2-Arylmethylene-1-tetralone Derivatives

| Compound | Ketonase IC₅₀ (µM) | Enolase IC₅₀ (µM) |

| 1 (5-membered ring) | 82.8 | 20.2 |

| 2 (6-membered ring) | 127 | - |

| 3 (7-membered ring) | 84.0 | - |

| 4 (methyl derivative) | Potent Inhibitor | - |

| 13 (dichloro derivative) | Potent Inhibitor | - |

| 19 (furyl derivative) | - | 25.4 |

| 22 (N-methylpyrrolyl derivative) | - | 27.8 |

| 23 (indolyl derivative) | - | 2.89 |

| 24 (2-pyridyl derivative) | Potent Inhibitor | 28.6 |

| 25 (pyridyl derivative) | - | 28.6 |

| Source: Garai et al., 2021[7] |

Signaling Pathways

The therapeutic effects of this compound derivatives are mediated through their interaction with key cellular signaling pathways.

MIF Signaling and Macrophage Activation

MIF inhibition by tetralone derivatives can attenuate macrophage activation.[7] This is significant as macrophages are key players in the inflammatory response. By inhibiting MIF, these compounds can reduce the production of pro-inflammatory mediators such as reactive oxygen species (ROS), nitrite, and cytokines like TNF-α, IL-6, and CCL-2.[7] This suggests a potential therapeutic application in inflammatory conditions.

PI3K/Akt/NF-κB Pathway in Cancer

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and apoptosis, and its dysregulation is a common feature in many cancers. 7-substituted-1-tetralone derivatives have been shown to inhibit cancer cell proliferation and migration, suggesting a modulatory effect on this pathway. By inhibiting this pathway, these compounds can potentially induce apoptosis and reduce tumor growth.

Key Experimental Methodologies

MIF Tautomerase Activity Assay

The inhibitory effect of this compound derivatives on MIF's tautomerase activity can be assessed by monitoring the tautomeric conversion of a substrate like phenylpyruvate.

Principle:

The enol-keto tautomeric conversion of phenylpyruvate is monitored spectrophotometrically. The decrease in absorbance at a specific wavelength (e.g., 288 nm) corresponds to the conversion of the substrate, and the rate of this conversion is measured in the presence and absence of the inhibitor.[7]

Protocol Outline:

-

A reaction mixture is prepared containing the MIF enzyme and the test compound (inhibitor) in a suitable buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 6.5).

-

The substrate, phenylpyruvate, is freshly prepared in a solvent like absolute ethanol.

-

The reaction is initiated by adding the phenylpyruvate substrate to the enzyme-inhibitor mixture.

-

The decrease in absorbance is monitored over time using a UV spectrophotometer.

-

The percentage of inhibition is calculated by comparing the reaction rates with and without the inhibitor.

-

IC₅₀ values are determined by performing the assay with a range of inhibitor concentrations and using a nonlinear curve fitting analysis.[7]

Cell Viability Assay (MTT Assay)

The cytotoxic effects of this compound derivatives on cancer cell lines are commonly evaluated using the MTT assay.

Principle:

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan (B1609692) crystals.[3] The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance of the dissolved formazan solution.[3]

Protocol Outline:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the this compound derivative and incubated for a specific period (e.g., 24, 48, or 72 hours).

-

After the incubation period, the treatment medium is removed, and MTT solution (typically 0.5 mg/mL) is added to each well.

-

The plates are incubated for 1-4 hours at 37°C to allow for the formation of formazan crystals.

-

A solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl) is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control, and IC₅₀ values are calculated.[3][6]

Conclusion

This compound derivatives and their analogs represent a promising class of compounds with significant potential in drug discovery and development. Their versatile chemical scaffold allows for the synthesis of a wide array of derivatives with diverse biological activities, including potent anticancer and anti-inflammatory properties. The ability of these compounds to modulate key signaling pathways, such as the MIF and PI3K/Akt pathways, underscores their therapeutic potential. Further research into the SAR and optimization of these derivatives is warranted to develop novel and effective treatments for cancer and inflammatory diseases. This guide provides a foundational resource for researchers to explore and advance the development of this important class of molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. A structurally preserved allosteric site in the MIF superfamily affects enzymatic activity and CD74 activation in D-dopachrome tautomerase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Synthesis routes of this compound [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-Methoxy-2-tetralone: Discovery, Synthesis, and Biological Significance

Abstract

7-Methoxy-2-tetralone is a crucial chemical intermediate, pivotal in the synthesis of various pharmaceutical compounds, most notably the opioid analgesic Dezocine. This technical guide provides a comprehensive overview of its discovery, historical synthetic evolution, and detailed experimental protocols for its preparation. Furthermore, it delves into its physicochemical properties and explores its biological significance, with a particular focus on the emerging role of tetralone derivatives as inhibitors of the Macrophage Migration Inhibitory Factor (MIF) signaling pathway, a key player in inflammation and oncology. This document is intended for researchers, scientists, and professionals in the fields of drug development and organic synthesis, offering a consolidated resource of quantitative data, detailed methodologies, and mechanistic insights.

Discovery and History

The first synthesis of this compound is widely attributed to a 1950 publication by William G. Dauben and Howard L. Tilles. Their work on the Birch reduction of naphthalene (B1677914) derivatives laid the groundwork for accessing this important synthetic building block. The initial method involved the reduction of 2,7-dimethoxynaphthalene (B1218487) using sodium in liquid ammonia, followed by acidic workup of the resulting enol ether. This innovative approach provided a viable route to a previously inaccessible tetralone isomer.

Historically, the synthesis of 2-tetralones was more challenging compared to their 1-tetralone (B52770) counterparts. Early methods were often lengthy and employed harsh reagents. The development of the Birch reduction was a significant milestone, offering a more direct and efficient pathway. Over the years, further advancements have led to alternative synthetic strategies, including those starting from the more readily available 7-methoxy-1-tetralone, aiming to improve yield, safety, and scalability for industrial applications. Its primary significance throughout its history has been as a key intermediate in the synthesis of complex pharmaceutical molecules.

Physicochemical and Spectroscopic Data

This compound is a solid at room temperature, with a boiling point of 124-126 °C at 1.5 mmHg. It is soluble in common organic solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 4133-34-0 | [1] |

| Molecular Formula | C₁₁H₁₂O₂ | [1] |

| Molecular Weight | 176.21 g/mol | [1] |

| Boiling Point | 124-126 °C / 1.5 mmHg | [2] |

| Density | 1.13 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.566 | [2] |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR (CDCl₃) | δ (ppm): 7.01 (d, 1H), 6.76 (s, 1H), 6.73 (d, 1H), 3.79 (s, 3H), 3.51 (s, 2H), 3.01 (t, 2H), 2.52 (t, 2H) | [3] |

| ¹³C NMR | δ (ppm): 210.9, 158.5, 137.9, 129.1, 125.2, 112.4, 112.3, 55.3, 44.2, 38.1, 28.6 | [3] |

| IR (KBr, cm⁻¹) | ~1710 (C=O stretch) | [3][4] |

| Mass Spectrum (m/z) | 176 (M+), 148, 120 | [5][6] |

Experimental Protocols

Synthesis via Birch Reduction of 2,7-Dimethoxynaphthalene

This method, adapted from the foundational work in the field, remains a classic approach to this compound.

Experimental Workflow: Birch Reduction

References

- 1. atlanchimpharma.com [atlanchimpharma.com]

- 2. Small molecule inhibitors of macrophage migration inhibitory factor (MIF) as emerging class of therapeutics for immune disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. A Novel Allosteric Inhibitor of Macrophage Migration Inhibitory Factor (MIF) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Safety and Handling of 7-Methoxy-2-tetralone

For researchers, scientists, and professionals in drug development, a thorough understanding of the safety and handling protocols for chemical compounds is paramount. This guide provides a comprehensive overview of the safety and handling precautions for 7-Methoxy-2-tetralone (CAS No. 4133-34-0), a common intermediate in organic synthesis.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for the safe design of experiments and for anticipating the behavior of the chemical under various conditions.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₂ | [1] |

| Molecular Weight | 176.21 g/mol | [2] |

| Appearance | Yellow-orange Liquid | [1][3] |

| Boiling Point | 124 - 126 °C @ 1.5 mmHg | [1][3] |

| Density | 1.130 g/mL at 25 °C | [1] |

| Flash Point | > 110 °C (> 230 °F) | [1][3] |

| Refractive Index | n20/D 1.566 | |

| Storage Temperature | 2-8°C |

Hazard Identification and GHS Classification

The hazard classification for this compound can vary between suppliers. While some safety data sheets (SDS) state that it is not considered hazardous under the 2012 OSHA Hazard Communication Standard, others provide a GHS classification indicating potential hazards.[1][2][3] It is crucial to handle the substance with care, assuming the more stringent classification.

| Hazard Class | GHS Classification | Source |

| Skin Corrosion/Irritation | H316: Causes mild skin irritation (Warning) | [2] |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation (Warning) | [2] |

Hazard Statements:

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

P332+P313: If skin irritation occurs: Get medical advice/attention.[2]

-

P337+P313: If eye irritation persists: Get medical advice/attention.[2]

Experimental Protocols for Safe Handling

Given the limited publicly available data on the specific toxicology of this compound, a prudent approach involves adopting standard experimental protocols for handling potentially hazardous chemicals.

General Protocol for Handling and Use:

-

Risk Assessment: Before any new experiment, conduct a thorough risk assessment. This should identify potential hazards, evaluate the risks of exposure, and determine the necessary control measures.

-

Engineering Controls: All work with this compound should be conducted in a well-ventilated laboratory.[4] Use of a chemical fume hood is recommended, especially when heating the substance or when there is a potential for aerosol generation.[5][6] Ensure that safety showers and eyewash stations are readily accessible.[7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE.[5] This includes:

-

Hygiene Measures: Avoid contact with skin and eyes.[1][3] Do not breathe mist, vapors, or spray.[1][3] Wash hands thoroughly after handling.[4][8] Do not eat, drink, or smoke in the laboratory.[8]

-

Weighing and Transfer: When weighing or transferring the liquid, do so in a manner that minimizes the generation of aerosols. Use a contained system or a fume hood.

-

Heating: When heating this compound, use a well-controlled heating source such as a heating mantle or an oil bath. Avoid open flames.

-

Waste Disposal: Dispose of waste containing this compound in accordance with local, state, and federal regulations.[7] Do not pour down the drain.[7]

Emergency Procedures

In the event of an emergency, follow these procedures:

| Emergency | First Aid Measures |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[1][3] |

| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops and persists.[1][3] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1][3] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention.[1][3] |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[1][3]

-

Hazardous Combustion Products: Carbon monoxide (CO) and carbon dioxide (CO₂).[1][3]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][3]

Accidental Release Measures:

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required.[1][3]

-

Containment and Cleanup: Soak up with inert absorbent material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust). Keep in suitable, closed containers for disposal.[1][3]

Storage and Handling

Proper storage is crucial to maintain the stability of this compound and to prevent accidents.

-

Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[9] Store at 2-8°C.

Visualizing Safe Chemical Handling

The following diagrams illustrate key concepts in laboratory safety and chemical handling workflows.

Caption: Standard laboratory workflow for handling chemical reagents.

Caption: Logical flow of hazard identification and control measures.

References

- 1. fishersci.com [fishersci.com]

- 2. This compound | C11H12O2 | CID 77785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. aksci.com [aksci.com]

- 5. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. artsci.usu.edu [artsci.usu.edu]

- 9. canbipharm.com [canbipharm.com]

Solubility of 7-Methoxy-2-tetralone: A Technical Guide for Researchers

Introduction

7-Methoxy-2-tetralone (CAS No. 4133-34-0) is a chemical intermediate widely utilized in the synthesis of various pharmaceutical compounds and other complex organic molecules. Its molecular structure, featuring a tetralone backbone with a methoxy (B1213986) group, influences its physicochemical properties, including its solubility in different solvent systems. A thorough understanding of its solubility is paramount for researchers and drug development professionals in designing synthetic routes, developing purification strategies, and formulating final products. This technical guide provides a comprehensive overview of the available data on the solubility of this compound in organic solvents and outlines standard experimental protocols for its determination.

Solubility Profile

This compound exhibits good solubility in common organic solvents while demonstrating low solubility in aqueous media. This characteristic is consistent with its molecular structure, which contains both a polar carbonyl group and a larger, nonpolar aromatic ring system.

Quantitative Solubility Data

While qualitative descriptions of solubility are readily available, precise quantitative data for this compound in organic solvents is not extensively reported in publicly accessible literature. The available quantitative data is summarized in the table below. For organic solvents, it is generally noted as "soluble," indicating that for many practical synthetic applications, it dissolves sufficiently. However, for applications requiring precise concentration control, experimental determination is necessary.

| Solvent | Chemical Formula | Solubility | Temperature (°C) |

| Water | H₂O | 1.151 g/L[1] | 25 |

| Ethanol (B145695) | C₂H₅OH | Qualitatively reported as soluble[2] | Not Specified |

| Acetone (B3395972) | C₃H₆O | Qualitatively reported as soluble[2] | Not Specified |

| Dichloromethane | CH₂Cl₂ | Data not available | Not Specified |

Experimental Protocols for Solubility Determination

The absence of readily available quantitative solubility data for this compound in many organic solvents necessitates experimental determination for specific research applications. A widely accepted and robust method for this purpose is the shake-flask method , followed by quantitative analysis of the saturated solution. This method is applicable for determining the solubility of a compound in various solvents.

Generalized Shake-Flask Protocol

This protocol describes a general procedure for determining the solubility of a solid organic compound like this compound.

1. Materials and Equipment:

-

This compound (solid)

-

Selected organic solvent (e.g., ethanol, acetone, dichloromethane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

2. Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The solution is considered to be at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, dry vial to remove any undissolved solid particles.

-

-

Quantitative Analysis:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a calibrated analytical method (e.g., UV-Vis spectroscopy by measuring absorbance at the λmax of this compound, or High-Performance Liquid Chromatography).

-

Calculate the concentration of this compound in the saturated solution based on the dilution factor and the calibration curve. The solubility is typically expressed in units such as g/L, mg/mL, or mol/L.

-

Visualization of Experimental Workflow

The logical flow of the experimental determination of solubility can be visualized as follows:

Conclusion

This compound is a key synthetic intermediate whose solubility is a critical parameter for its effective use. While it is known to be soluble in common organic solvents like ethanol and acetone and has a measured low solubility in water, specific quantitative data in organic media is sparse in the available literature. For applications requiring precise solubility values, the experimental determination using standard methods such as the shake-flask protocol is recommended. The generalized procedure outlined in this guide provides a reliable framework for researchers to obtain this crucial data, thereby facilitating more efficient and reproducible synthetic and formulation processes.

References

7-Methoxy-2-tetralone: An In-Depth Technical Guide on its Potential Mechanisms of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methoxy-2-tetralone is a methoxy-substituted tetralone derivative with potential therapeutic applications stemming from its structural similarity to other biologically active tetralones. While direct research on this compound is limited, this technical guide synthesizes the available information on closely related compounds and the broader class of tetralone derivatives to provide a comprehensive overview of its likely mechanisms of action. This document explores its potential as an anticancer agent, drawing parallels with the established activity of its isomer, 7-Methoxy-1-tetralone, against hepatocellular carcinoma. Furthermore, it delves into the prospective anti-inflammatory properties of this compound through the inhibition of Macrophage Migration Inhibitory Factor (MIF) tautomerase activity, a characteristic of many tetralone derivatives. This guide includes detailed hypothetical signaling pathways, adaptable experimental protocols, and quantitative data from related compounds to serve as a foundational resource for future research and drug development endeavors.

Introduction

This compound is a bicyclic aromatic ketone that has garnered interest in the scientific community due to its presence in some natural products and its utility as a synthetic intermediate in the preparation of more complex molecules.[1] While extensive biological profiling of this compound is not yet available in the public domain, the well-documented activities of its structural analogs, particularly its isomer 7-Methoxy-1-tetralone and other tetralone derivatives, provide a strong basis for predicting its pharmacological profile.

This guide will focus on two primary, putative mechanisms of action for this compound:

-